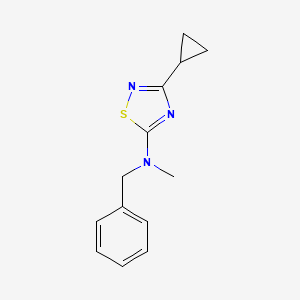

![molecular formula C14H14Cl2N4 B6445571 2-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyrazine CAS No. 2548994-68-7](/img/structure/B6445571.png)

2-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyrazine” is a compound with the molecular formula C16H17Cl2N5. It has a molecular weight of 350.25 . The compound is solid in physical form .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been reported in various studies. One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C16H17Cl2N5/c1-21(2)16(12(10-19)11-20)23-7-5-22(6-8-23)13-3-4-14(17)15(18)9-13/h3-4,9H,5-8H2,1-2H3 .Physical And Chemical Properties Analysis

“this compound” is a solid compound with a molecular weight of 350.25 .Applications De Recherche Scientifique

2-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyrazine has been studied for its potential applications in the pharmaceutical and agricultural industries. In the pharmaceutical industry, this compound has been studied for its potential use as an anti-inflammatory agent, as well as for its potential use in the treatment of Alzheimer's disease. In the agricultural industry, this compound has been studied for its potential use as an insecticide.

Mécanisme D'action

Target of Action

It’s known that piperazine derivatives show a wide range of biological and pharmaceutical activity . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Mode of Action

It’s known that piperazine derivatives have diverse modes of action depending on the specific drug and its targets .

Biochemical Pathways

Given the wide range of biological and pharmaceutical activity of piperazine derivatives, it’s likely that multiple pathways are affected .

Result of Action

It’s known that piperazine derivatives have a wide range of biological and pharmaceutical effects, suggesting that this compound could have diverse effects at the molecular and cellular level .

Avantages Et Limitations Des Expériences En Laboratoire

2-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyrazine has several advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is its low toxicity, which makes it safe to use in laboratory experiments. Additionally, this compound is relatively easy to synthesize, making it a cost-effective option for laboratory experiments. However, this compound has a short half-life, which can make it difficult to study its effects in long-term experiments.

Orientations Futures

Future research on 2-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyrazine should focus on further studying its biochemical and physiological effects, as well as its potential applications in the pharmaceutical and agricultural industries. Additionally, further research should be conducted to determine the exact mechanism of action of this compound, as well as to identify any potential side effects. Additionally, further research should be conducted to identify new synthesis methods for this compound, as well as to develop new methods for its purification and characterization. Finally, further research should be conducted to identify potential uses of this compound in the medical and veterinary fields.

Méthodes De Synthèse

2-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyrazine can be synthesized using a variety of methods. One of the most common methods is the reaction of 3,4-dichlorophenylpiperazine with ethyl acetoacetate in the presence of sodium hydroxide. This reaction produces this compound, as well as other byproducts. Other methods of synthesis include the reaction of 3,4-dichlorophenylpiperazine with acetic anhydride in the presence of sodium carbonate, and the reaction of 3,4-dichlorophenylpiperazine with ethyl acetoacetate in the presence of sodium hydroxide.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

2-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain neurotransmitter receptors, such as serotonin and dopamine receptors, which are crucial for signal transduction in the nervous system . The nature of these interactions often involves binding to the active sites of these receptors, thereby modulating their activity and influencing downstream signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. In neuronal cells, this compound can influence cell signaling pathways, gene expression, and cellular metabolism by modulating neurotransmitter receptor activity . For example, it may enhance or inhibit the release of neurotransmitters, thereby affecting synaptic transmission and neuronal communication. Additionally, this compound can impact the expression of genes involved in neurotransmitter synthesis and degradation, further influencing cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can act as an agonist or antagonist at neurotransmitter receptors, depending on the receptor subtype and the cellular context . By binding to these receptors, it can either activate or inhibit their signaling pathways, leading to changes in cellular responses. Additionally, this compound may influence enzyme activity by acting as an inhibitor or activator, thereby modulating biochemical reactions and metabolic pathways.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in adaptive changes in cellular responses, such as receptor desensitization or upregulation, which can alter its overall impact on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects by modulating neurotransmitter receptor activity and improving cellular function . At high doses, it can cause toxic or adverse effects, such as receptor overstimulation or inhibition, leading to cellular dysfunction and potential toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and clearance from the body . This compound can undergo biotransformation through enzymatic reactions, leading to the formation of metabolites that may have different biological activities. The metabolic flux and levels of metabolites can be affected by factors such as enzyme expression and activity, which can influence the overall pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity . This compound can be transported across cell membranes through specific transporters or passive diffusion, influencing its localization and accumulation in different cellular compartments. Binding proteins may also play a role in its distribution, affecting its availability and activity at target sites. The localization of this compound within cells can impact its interactions with biomolecules and its overall efficacy.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the plasma membrane to interact with neurotransmitter receptors or to the cytoplasm to modulate enzyme activity. The subcellular distribution of this compound can influence its interactions with biomolecules and its overall impact on cellular function.

Propriétés

IUPAC Name |

2-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2N4/c15-12-2-1-11(9-13(12)16)19-5-7-20(8-6-19)14-10-17-3-4-18-14/h1-4,9-10H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZSZMENFZKVHTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methylpiperidin-1-yl)-2-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445492.png)

![4-[4-(2-phenylethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B6445493.png)

![4-{[1-(1-benzylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine](/img/structure/B6445499.png)

![1-(4-methylpiperidin-1-yl)-2-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445508.png)

![N-methyl-N-{1-[(pyridin-4-yl)methyl]piperidin-3-yl}-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6445512.png)

![4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6445525.png)

![1-(azepan-1-yl)-2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445526.png)

![1-(azepan-1-yl)-2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445527.png)

![3-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazine](/img/structure/B6445542.png)

![6-phenyl-2-(1,3-thiazol-2-yl)-2-azaspiro[3.3]heptane](/img/structure/B6445553.png)

![5-bromo-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine](/img/structure/B6445561.png)

![N-(4-{[3-(pyridin-4-yloxy)azetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B6445569.png)

![N,N-dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B6445575.png)